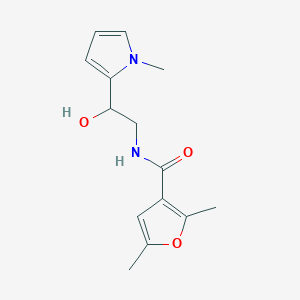

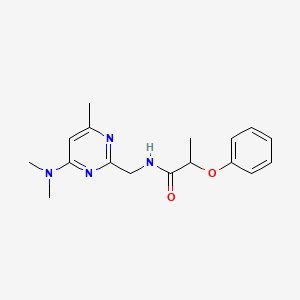

![molecular formula C16H16N2S2 B2801537 N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890962-82-0](/img/structure/B2801537.png)

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is a chemical compound that has been studied for its potential biological activities . It belongs to the class of benzo[d]thiazol-2-amines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for anticancer activity . Another method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS . Molecular docking studies can also be carried out to better understand the ligand binding site interactions .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the effect of these compounds on the cell cycle of MCF-7 breast cancer cell line was investigated .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Benzothiazoles, including derivatives similar to N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, are significant in synthetic chemistry due to their diverse biological activities and potential applications in creating new materials. These compounds are synthesized through various methodologies, emphasizing the importance of the benzothiazole scaffold in developing novel compounds with potential therapeutic and industrial applications. The synthesis involves reactions of chloral with substituted anilines, leading to a range of products based on the reaction conditions, highlighting the synthetic versatility of benzothiazole derivatives (Issac & Tierney, 1996).

Biological Activities and Applications

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. These activities include antimicrobial, antifungal, anticancer, and coordination to metals, suggesting their potential as therapeutic agents. Metal complexes with N-alkylphenothiazines, which share structural similarities with benzothiazoles, show promising biological effects, including antimicrobial activities and cytotoxic effects against tumor cell lines, indicating the scope for designing new drugs based on these scaffolds (Krstić et al., 2016).

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives has focused on developing new antioxidant and anti-inflammatory agents. The synthesis and evaluation of these compounds reveal their potential in treating conditions related to oxidative stress and inflammation. This underscores the importance of benzothiazole scaffolds in discovering new therapeutic agents with enhanced activities for managing such health issues (Raut et al., 2020).

Structural Activity Relationship and Medicinal Chemistry

Benzothiazole derivatives are central in medicinal chemistry due to their varied pharmacological activities and minimal toxic effects. Their structural diversity allows for the exploration of new pharmacophores for the development of drugs with anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This highlights the benzothiazole scaffold's significance in drug discovery and development (Bhat & Belagali, 2020).

Optoelectronic Materials

Benzothiazole derivatives have also found applications in the development of optoelectronic materials. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has proven valuable in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This area of research opens up new avenues for the use of benzothiazole derivatives in advanced materials science (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based QS signals in Chromobacterium violaceum . This receptor plays a crucial role in the quorum sensing (QS) mechanism, which is a system of stimulus and response correlated to population density.

Mode of Action

This compound interacts with its target by inhibiting the CviR receptor . This inhibition disrupts the QS mechanism, thereby affecting the communication and coordination among bacteria.

Biochemical Pathways

The compound’s action on the CviR receptor affects the QS mechanism, which is a key biochemical pathway in bacteria. This pathway is responsible for regulating various physiological activities, including virulence, biofilm formation, and antibiotic production .

Pharmacokinetics

Its potent inhibitory activity against the cvir receptor suggests that it may have good bioavailability and effective distribution within the bacterial cell .

Result of Action

The inhibition of the CviR receptor by this compound disrupts the QS mechanism in bacteria. This disruption can lead to a decrease in virulence, biofilm formation, and antibiotic production, thereby potentially making the bacteria more susceptible to antibiotic treatment .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c1-10-5-4-6-13(11(10)2)17-16-18-14-8-7-12(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGTMSTCQKFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

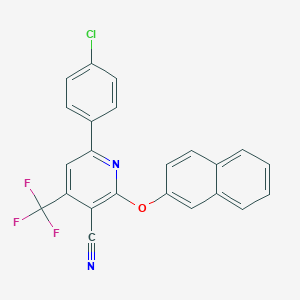

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)

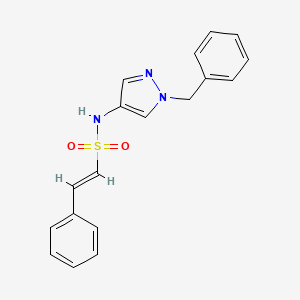

![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)

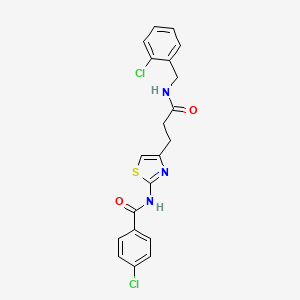

![2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride](/img/structure/B2801460.png)

![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)

![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)

![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)